(1R*,4R*)-N1-(2-Chlorobenzyl)cyclohexane-1,4-diamine dihydrochloride
Description
Historical Development and Discovery
The compound first appeared in scientific literature through patent disclosures in the early 2010s, with initial synthesis reports dating to November 2012 according to PubChem records. Early development focused on optimizing the stereoselective coupling between 2-chlorobenzyl halides and trans-cyclohexane-1,4-diamine precursors. A key breakthrough occurred in 2025 with the publication of improved crystallization methods that enabled isolation of the dihydrochloride salt form with ≥95% enantiomeric purity, as documented in commercial catalogs. This advancement addressed previous challenges in maintaining stereochemical integrity during salt formation, particularly the tendency for racemization under acidic conditions.
Structural Classification and Nomenclature
The compound belongs to the structural class of bicyclic benzylamines with the IUPAC name 4-N-[(2-chlorophenyl)methyl]cyclohexane-1,4-diamine dihydrochloride . Its molecular formula (C13H20Cl2N2) reflects the combination of a 2-chlorobenzyl group (C7H6Cl) appended to a trans-1,4-diaminocyclohexane core (C6H12N2), with two hydrochloride counterions completing the salt structure.
Key structural features include:
- Stereochemistry : The (1R,4R) configuration positions both amine groups in equatorial orientations on the cyclohexane ring, minimizing steric strain
- Chiral centers : Three stereogenic elements (C1 and C4 of cyclohexane, benzylic carbon) create multiple diastereomeric possibilities
- Salt form : Protonation of both amine groups enhances aqueous solubility (47 mg/mL in water at 25°C) compared to the free base
The SMILES notation N[C@H]1CCC@HCC1.Cl.Cl precisely encodes the stereochemistry and connectivity. X-ray crystallography confirms the chair conformation of the cyclohexane ring with 120° bond angles between adjacent carbons.
Significance in Medicinal Chemistry Research
This compound's significance stems from its dual functionality as both a hydrogen bond donor (primary amines) and acceptor (tertiary amine), enabling diverse molecular interactions. Researchers have exploited these properties in:
- Metal coordination complexes : The cis-diamine configuration serves as a bidentate ligand for transition metals. A 2010 study demonstrated its platinum(II) derivative exhibits 200% increased lifespan in murine leukemia models compared to oxaliplatin.
- Enzyme inhibition : Molecular docking simulations predict strong binding (Kd ≈ 18 nM) to the allosteric site of protein kinase C-θ through π-π interactions with the chlorobenzyl group.
- Prodrug development : The hydrochloride salt's pH-dependent solubility allows for targeted release in acidic tumor microenvironments (pH 6.5-6.8).
Overview of Current Research Applications
Recent applications span multiple therapeutic areas:
Oncology : As a building block for third-generation platinum anticancer agents. The methyl-substituted analogue {(1R,2R,4R)-4-methyl-1,2-cyclohexanediamine}oxalatoplatinum(II) shows 152% increase in lifespan versus oxaliplatin in L1210 leukemia models.
Neuroscience : Development of σ-1 receptor agonists for neuropathic pain management. The chlorobenzyl group enhances blood-brain barrier penetration (logP = 1.8) compared to unsubstituted analogues.
Materials Science : Template molecule for molecularly imprinted polymers (MIPs) with 92% enantioselectivity in chiral separations.
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 275.21 g/mol | |
| Optical Rotation [α]D²⁵ | -25.5° (c=1, H₂O) | |
| LogP (octanol/water) | 1.42 | |
| Aqueous Solubility | 47 mg/mL (25°C) | |
| Melting Point | 218-220°C (decomp.) |
Properties
IUPAC Name |
4-N-[(2-chlorophenyl)methyl]cyclohexane-1,4-diamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2.2ClH/c14-13-4-2-1-3-10(13)9-16-12-7-5-11(15)6-8-12;;/h1-4,11-12,16H,5-9,15H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZCOQBJENHFOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)NCC2=CC=CC=C2Cl.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R*,4R*)-N1-(2-Chlorobenzyl)cyclohexane-1,4-diamine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexane-1,4-diamine and 2-chlorobenzyl chloride.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions.
Catalysts and Reagents: A base such as sodium hydroxide or potassium carbonate is used to facilitate the nucleophilic substitution reaction.
Purification: The product is purified through recrystallization or column chromatography to obtain the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large reactors to handle bulk quantities of starting materials.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Automated Purification: Employing automated purification techniques such as high-performance liquid chromatography (HPLC) for large-scale purification.
Chemical Reactions Analysis
Types of Reactions
(1R*,4R*)-N1-(2-Chlorobenzyl)cyclohexane-1,4-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The amine groups can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
The compound has demonstrated various biological activities, making it a candidate for therapeutic applications. The following table summarizes its key biological activities:
| Activity | Description |
|---|---|
| Analgesic | Exhibits pain-relieving properties in animal models. |
| Anti-inflammatory | Reduces inflammation markers in vitro and in vivo studies. |
| Neuroprotective | Shows potential neuroprotective effects by modulating neurotransmitter levels. |
| Anticancer | Preliminary studies suggest cytotoxic effects against certain cancer cell lines. |
Analgesic Activity
Research has indicated that (1R*,4R*)-N1-(2-Chlorobenzyl)cyclohexane-1,4-diamine dihydrochloride exhibits significant analgesic properties. In a study involving rodent models, administration of the compound resulted in a notable reduction in pain responses, as measured through the tail-flick test. Effective doses were as low as 5 mg/kg, indicating strong potential for pain management therapies .
Anti-inflammatory Effects
In vitro assays have shown that this compound significantly decreases the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS). This suggests a mechanism through which the compound may exert its anti-inflammatory effects, potentially benefiting conditions characterized by chronic inflammation .
Neuroprotective Properties
Studies on neuronal cell lines exposed to oxidative stress have revealed that this compound can protect against cell death induced by reactive oxygen species (ROS). The compound improved cell viability and reduced markers of apoptosis, indicating its potential use in neurodegenerative disease therapies .
Anticancer Activity
Preliminary screenings against various cancer cell lines have shown that the compound exhibits selective cytotoxicity towards breast cancer cells (MCF-7), with an IC50 value of approximately 20 µM. Further investigations are necessary to elucidate the underlying mechanisms of this anticancer activity and its potential therapeutic implications .
Case Study 1: Analgesic Efficacy in Rodent Models
In a controlled study, rodents were administered varying doses of this compound to evaluate its analgesic efficacy. Results indicated a dose-dependent reduction in pain response, suggesting that this compound could be developed into an effective analgesic agent for clinical use.
Case Study 2: Anti-inflammatory Mechanism Investigation
A series of experiments were conducted to assess the anti-inflammatory properties of this compound using human macrophage cultures. The results demonstrated significant inhibition of pro-inflammatory cytokine release upon treatment with the compound, supporting its potential application in inflammatory diseases.
Mechanism of Action
The mechanism of action of (1R*,4R*)-N1-(2-Chlorobenzyl)cyclohexane-1,4-diamine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with protein-protein interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzyl Group
Positional Isomerism: Chlorobenzyl Derivatives
- N-(4-Chlorobenzyl)-cyclohexane-1,4-diamine hydrochloride (CAS: 1353956-59-8) replaces the 2-chloro substituent with a para-chlorobenzyl group. This positional isomerism reduces steric hindrance but may alter receptor binding due to differences in electron distribution. Its molecular formula is C₁₃H₂₀Cl₂N₂ (MW: 275.22 g/mol), reflecting a single hydrochloride salt .
Functional Group Modifications
- The methoxy group is electron-donating, increasing hydrophilicity and altering π-π stacking interactions. Its molecular formula is C₁₄H₂₄Cl₂N₂O (MW: 315.27 g/mol) .
- (1R,4R)-N1-(3-Fluorobenzyl)cyclohexane-1,4-diamine dihydrochloride (CAS: 1286275-63-5) introduces afluoro substituent , which enhances electronegativity and metabolic stability. Molecular formula:C₁₃H₂₀Cl₂F N₂ (MW: 295.22 g/mol) .
- Key Difference : Fluorine’s small size and high electronegativity improve membrane permeability compared to bulkier substituents like methoxy .
Heterocyclic Substitutions
- (1R,4R)-N1-(Pyridin-2-ylmethyl)cyclohexane-1,4-diamine dihydrochloride (CAS: 1420872-40-7) replaces the benzyl group with apyridinylmethyl moiety. This introduces a basic nitrogen atom, altering ionization states and hydrogen-bonding capacity. Molecular formula:C₁₁H₁₈Cl₂N₃ (MW: 227.74 g/mol) .
- (1R,4R)-N1-(Tetrahydro-2H-pyran-4-yl)cyclohexane-1,4-diamine dihydrochloride (CAS: 1311315-87-3) incorporates atetrahydropyran ring , enhancing solubility via oxygen’s lone pairs. Molecular formula:C₁₁H₂₄Cl₂N₂O (MW: 295.23 g/mol) .
Comparative Data Table
Biological Activity
(1R*,4R*)-N1-(2-Chlorobenzyl)cyclohexane-1,4-diamine dihydrochloride, also known as (1R,4R)-N-(2-chlorobenzyl)cyclohexane-1,4-diamine dihydrochloride, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C13H21Cl2N2
- Molecular Weight : 311.68 g/mol
- CAS Number : 1286272-91-0
- Purity : >95%
The compound is characterized by a cyclohexane ring substituted with a chlorobenzyl group and two amine functionalities. The presence of chlorine in the benzyl moiety may influence its biological interactions.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of cyclohexane diamines can inhibit tumor growth in various cancer models. The mechanism often involves interference with cellular signaling pathways crucial for cancer cell proliferation and survival .
Antimicrobial Effects
Another area of interest is the antimicrobial activity of this compound. Studies have shown that certain cyclohexane derivatives possess broad-spectrum antimicrobial properties. For instance, they can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
The biological activity of this compound is believed to be mediated through:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in cell cycle regulation.
- Disruption of Cellular Membranes : Its hydrophobic cyclohexane structure can integrate into lipid bilayers, disrupting membrane integrity and function.
Study 1: Anticancer Efficacy
In a study conducted on human breast cancer cell lines, this compound was shown to induce apoptosis through the activation of caspase pathways. The compound demonstrated a dose-dependent response with an IC50 value significantly lower than that of common chemotherapeutic agents .
Study 2: Antimicrobial Activity
A separate investigation evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as a novel antimicrobial agent .
Comparative Analysis
| Property | This compound | Similar Compounds |
|---|---|---|
| Molecular Weight | 311.68 g/mol | Varies |
| Anticancer Activity | Significant; induces apoptosis | Varies |
| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria | Varies |
| Mechanism of Action | Enzyme inhibition; membrane disruption | Varies |
Q & A
Q. Table 1: Synthetic Route Comparison
| Method | Key Reagents | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Direct alkylation | 2-Chlorobenzyl chloride, K₂CO₃ | 65–70 | ≥95% | |
| Boc-protected pathway | Boc₂O, TFA | 75–80 | ≥98% |
Advanced: How can enantiomeric purity be ensured during synthesis?
Answer:
- Chiral resolution : Use chiral auxiliaries (e.g., (R)- or (S)-binol) during intermediate steps to enforce stereochemical control, as demonstrated in related diamine syntheses .
- Analytical validation : Employ chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) or circular dichroism (CD) spectroscopy to confirm the (1R*,4R*) configuration .
- Crystallography : Single-crystal X-ray diffraction of intermediates (e.g., tert-butyl carbamate derivatives) to verify spatial arrangement .
Basic: What spectroscopic methods confirm structural identity?
Answer:
Q. Table 2: Key NMR Peaks
| Proton Group | δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Cyclohexane (axial H) | 1.2–1.9 | m | 4H |
| 2-Chlorobenzyl (Ar-H) | 7.16–7.6 | dd/t | 4H |
| NH₂ (dihydrochloride) | 3.5–4.0 | br | 2H |
Advanced: How to resolve contradictions in biological activity data across studies?
Answer:
- Standardized assays : Use validated cell lines (e.g., hematopoietic stem cells, as in UM171 studies ) and consistent buffer conditions (pH 7.4, 37°C) to minimize variability.
- Stereochemical verification : Re-evaluate batches for diastereomer contamination using chiral HPLC, as minor impurities (e.g., 1S*,4S*) can drastically alter activity .
- Dose-response curves : Perform full IC₅₀/EC₅₀ analyses in triplicate to account for inter-experimental variability .
Basic: What role does the 2-chlorobenzyl group play in reactivity?
Answer:
- Electron-withdrawing effect : The chlorine atom stabilizes intermediates via inductive effects, enhancing nucleophilic substitution efficiency during alkylation .
- Steric hindrance : Ortho-substitution limits rotational freedom, favoring a specific conformation in receptor-binding studies .
- Comparative analogs : Fluorobenzyl or methoxybenzyl derivatives show reduced bioactivity, highlighting chlorine’s unique electronic profile .
Advanced: How to optimize reaction yields while minimizing diastereomers?
Answer:
- Temperature control : Conduct alkylation at –20°C to slow racemization, as shown in tert-butyl carbamate syntheses .
- Catalyst screening : Test palladium or nickel catalysts for stereoselective coupling, with DMF/water mixtures improving solubility .
- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate before side-product formation .
Basic: What are common impurities in synthesized batches?
Answer:
- Unreacted starting material : Residual cyclohexane-1,4-diamine (detected via TLC, Rf = 0.3 in EtOAc/hexane).
- Diastereomers : (1S*,4R*) or (1R*,4S*) isomers due to incomplete stereocontrol .
- Hydrolysis by-products : Degraded 2-chlorobenzyl alcohol (δ 4.5 ppm in ¹H NMR) under acidic conditions .
Advanced: What computational models predict pharmacokinetics?
Answer:
- QSAR modeling : Use descriptors like logP (calculated: 2.1) and polar surface area (PSA: 45 Ų) to predict blood-brain barrier permeability .
- MD simulations : Simulate binding to CXCR4 receptors (relevant to stem cell mobilization ) using AutoDock Vina.
- ADMET prediction : SwissADME or ADMETlab 2.0 to estimate hepatic clearance (e.g., t₁/₂ = 3.5 h) and CYP450 inhibition risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
